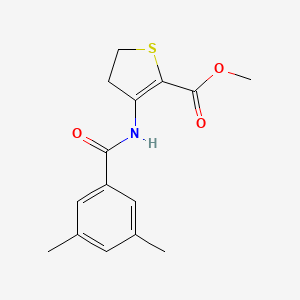
Methyl 3-(3,5-dimethylbenzamido)-4,5-dihydrothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(3,5-diméthylbenzamido)-4,5-dihydrothiophène-2-carboxylate de méthyle est un composé organique synthétique qui appartient à la classe des dérivés du thiophène. Ce composé se caractérise par la présence d'un groupe benzamido attaché à un cycle dihydrothiophène, qui est en outre estérifié avec un groupe méthyle. La structure unique de ce composé en fait un sujet intéressant pour diverses études chimiques et biologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 3-(3,5-diméthylbenzamido)-4,5-dihydrothiophène-2-carboxylate de méthyle implique généralement la réaction de l'acide 3,5-diméthylbenzoïque avec le chlorure de thionyle pour former le chlorure d'acide correspondant. Cet intermédiaire est ensuite mis à réagir avec l'ester méthylique de l'acide 4,5-dihydrothiophène-2-carboxylique en présence d'une base telle que la triéthylamine pour donner le produit souhaité. La réaction est généralement réalisée sous reflux pour assurer une conversion complète.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. En outre, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions : Le 3-(3,5-diméthylbenzamido)-4,5-dihydrothiophène-2-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle thiophène peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe carbonyle de l'ester peut être réduit pour former l'alcool correspondant.
Substitution : Le groupe benzamido peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants :
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) sont couramment utilisés.
Réduction : L'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) peuvent être utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en milieu basique.
Principaux produits formés :
Oxydation : Formation de sulfoxydes ou de sulfones.
Réduction : Formation de l'alcool correspondant.
Substitution : Formation de dérivés benzamido substitués.
Applications De Recherche Scientifique
Le 3-(3,5-diméthylbenzamido)-4,5-dihydrothiophène-2-carboxylate de méthyle a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme brique élémentaire dans la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant que candidat médicament pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme précurseur dans la synthèse de produits chimiques spécialisés.
5. Mécanisme d'action
Le mécanisme d'action du 3-(3,5-diméthylbenzamido)-4,5-dihydrothiophène-2-carboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe benzamido peut former des liaisons hydrogène avec des macromolécules biologiques, tandis que le cycle thiophène peut participer à des interactions π-π. Ces interactions peuvent moduler l'activité des enzymes ou des récepteurs, conduisant aux effets biologiques observés.
Composés similaires :
3-(3,5-diméthylbenzamido)-thiophène-2-carboxylate de méthyle : Il n'a pas le composant dihydro dans le cycle thiophène.
3-(3,5-diméthylbenzamido)-4,5-dihydrothiophène-2-carboxylate d'éthyle : Il a un ester éthylique au lieu d'un ester méthylique.
3-(3,5-diméthylbenzamido)-4,5-dihydrothiophène-2-sulfonate de méthyle : Il contient un groupe sulfonate au lieu d'un groupe carboxylate.
Unicité : Le 3-(3,5-diméthylbenzamido)-4,5-dihydrothiophène-2-carboxylate de méthyle est unique en raison de la présence à la fois des fragments benzamido et dihydrothiophène, qui confèrent des propriétés chimiques et biologiques distinctes.
Mécanisme D'action
The mechanism of action of Methyl 3-(3,5-dimethylbenzamido)-4,5-dihydrothiophene-2-carboxylate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Methyl 3-(3,5-dimethylbenzamido)-thiophene-2-carboxylate: Lacks the dihydro component in the thiophene ring.
Ethyl 3-(3,5-dimethylbenzamido)-4,5-dihydrothiophene-2-carboxylate: Has an ethyl ester instead of a methyl ester.
Methyl 3-(3,5-dimethylbenzamido)-4,5-dihydrothiophene-2-sulfonate: Contains a sulfonate group instead of a carboxylate group.
Uniqueness: Methyl 3-(3,5-dimethylbenzamido)-4,5-dihydrothiophene-2-carboxylate is unique due to the presence of both the benzamido and dihydrothiophene moieties, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H17NO3S |
|---|---|
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
methyl 4-[(3,5-dimethylbenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate |
InChI |
InChI=1S/C15H17NO3S/c1-9-6-10(2)8-11(7-9)14(17)16-12-4-5-20-13(12)15(18)19-3/h6-8H,4-5H2,1-3H3,(H,16,17) |
Clé InChI |
MSLUDEHHKMPLHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C(=O)NC2=C(SCC2)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682660.png)
![{4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B11682668.png)
![ethyl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11682675.png)
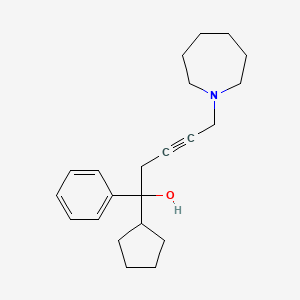
![1-[5-Hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]ethanone](/img/structure/B11682697.png)
![2-{1-(4-chlorophenyl)-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B11682699.png)
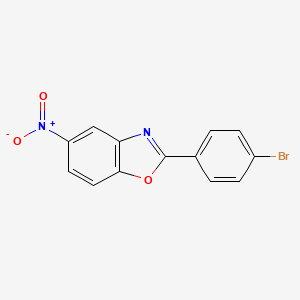
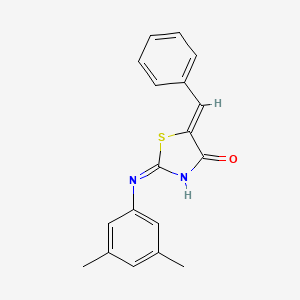
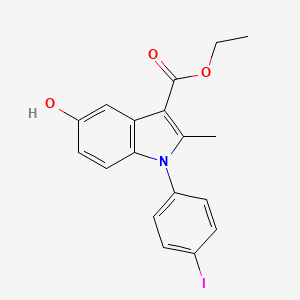
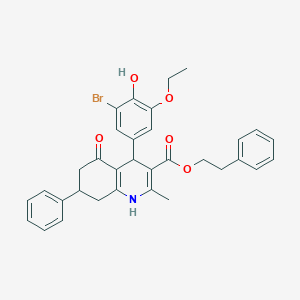
![(5Z)-1-(3,5-dimethylphenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682723.png)
![3-chloro-7-(cyclohexylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B11682732.png)
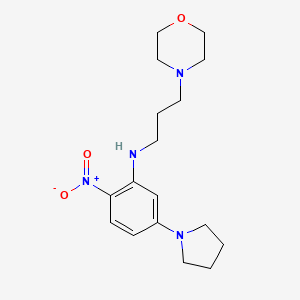
![N'-[(E)-(2-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11682744.png)
